molecular formula C15H16ClN3O2 B2763047 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865287-12-3

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2763047
CAS RN: 865287-12-3
M. Wt: 305.76
InChI Key: JLWCXPHTAIANIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Chlorophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 142810-49-9. It has a molecular weight of 237.73 .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The Inchi Code for “N-(4-Chlorophenyl)cyclohexanecarboxamide” is 1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) .


Physical And Chemical Properties Analysis

“N-(4-Chlorophenyl)cyclohexanecarboxamide” is a solid substance at room temperature . It has a boiling point of 413.6°C at 760 mmHg .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been investigated for antiviral properties. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that the compound may have potential in combating viral infections.

Antibacterial and Antifungal Properties

While not directly studied for this compound, related 1,3,4-thiadiazoles have exhibited antibacterial and antifungal activities . Therefore, it’s plausible that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide could also possess similar properties.

Antitubercular Agents

Although not specifically tested for this compound, 1,3,5-oxadiazole derivatives have been considered as candidates for novel antitubercular agents . Further research could explore its potential in this area.

Agricultural Applications

Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been investigated for herbicidal properties in agriculture . While direct evidence for this compound is lacking, it’s worth exploring its effects on plant health and pest resistance.

Tumor Cell Growth Inhibition

In previous work, related 1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Although not specifically tested for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide , this area warrants further investigation.

Other Bioactivities

1,3,4-Thiadiazoles have displayed diverse bioactivities, including anticonvulsant properties . While not directly studied for this compound, exploring its effects on other biological processes could yield interesting results.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The compound has been synthesized and tested against three mycobacterium tuberculosis cell lines , suggesting that it may target proteins or enzymes essential for the survival and replication of this bacterium.

Mode of Action

The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, possibly involving the formation of hydrogen bonds or other types of non-covalent interactions.

Result of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has shown promising results against three Mycobacterium tuberculosis cell lines . , but its antitubercular activity suggests that it may inhibit the growth of Mycobacterium tuberculosis.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWCXPHTAIANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.